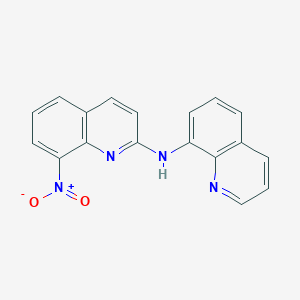

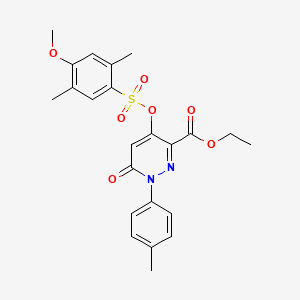

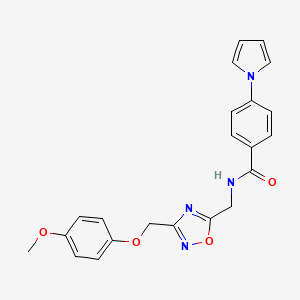

8-nitro-N-quinolin-8-ylquinolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-nitro-N-quinolin-8-ylquinolin-2-amine” is a complex organic compound that contains two quinoline rings, one of which is substituted with a nitro group and an amine group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This method can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Generally, nitro groups can participate in various reactions, including reduction to amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques . These could include measurements of melting point, boiling point, solubility, and spectroscopic properties.Applications De Recherche Scientifique

Synthesis and Characterization

- Štefane et al. (2012) described a microwave-assisted nucleophilic substitution reaction for synthesizing a series of 8-amino analogues of nitroxoline, which includes derivatives of 8-nitro-N-quinolin-8-ylquinolin-2-amine. This process showed accelerated reactions under microwave conditions compared to conventional heating (Štefane et al., 2012).

Catalysis and Chemical Reactions

- A study by He et al. (2016) focused on the regioselective nitration of 8-aminoquinoline amides, an integral step in the synthesis of compounds like 8-nitro-N-quinolin-8-ylquinolin-2-amine. This process used Fe(NO3)3·9H2O as a promoter and nitro source (He et al., 2016).

- Jeong et al. (2017) discussed the rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines, leading to the construction of quinolin-8-ylmethanamine derivatives, which can be related to the study of 8-nitro-N-quinolin-8-ylquinolin-2-amine (Jeong et al., 2017).

Complexation and Metal Ion Detection

- Yang et al. (1999) synthesized macrocyclic tetraazacrown ethers containing 8-aminoquinoline sidearms. These ethers could potentially have applications in complexation and detection of metal ions, relevant to the chemistry of 8-nitro-N-quinolin-8-ylquinolin-2-amine (Yang et al., 1999).

Pharmaceutical and Biological Studies

- Saeed et al. (2014) focused on the synthesis and characterization of compounds including N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines, which is closely related to the structure and study of 8-nitro-N-quinolin-8-ylquinolin-2-amine (Saeed et al., 2014).

- Shakir et al. (2015) synthesized metal complexes with Schiff base ligand derived from quinolin-8-amine, indicating potential pharmacological significance and relevance to 8-nitro-N-quinolin-8-ylquinolin-2-amine (Shakir et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-nitro-N-quinolin-8-ylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2/c23-22(24)15-8-2-5-13-9-10-16(21-18(13)15)20-14-7-1-4-12-6-3-11-19-17(12)14/h1-11H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZYPEVMXHZJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC3=NC4=C(C=CC=C4[N+](=O)[O-])C=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-nitro-N-quinolin-8-ylquinolin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea](/img/structure/B2450545.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2450549.png)

![6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2450554.png)

![2-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2450555.png)

![7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450559.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide](/img/structure/B2450563.png)